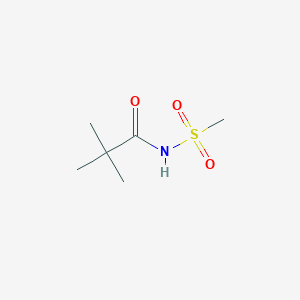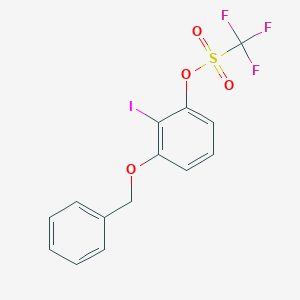
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an iodine atom, a phenylmethoxy group, and a trifluoromethanesulfonate group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate typically involves the triflation of a suitable precursor. One common method is the reaction of 2-iodo-3-phenylmethoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the triflate, this compound readily participates in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and Heck reactions, where the iodine atom acts as a reactive site for palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used. The reactions are often conducted under an inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenylmethoxy derivatives.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Wirkmechanismus
The mechanism of action of (2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution and cross-coupling reactions. The triflate group, being a weakly coordinating anion, facilitates the departure of the leaving group, allowing the nucleophile or coupling partner to attach to the aromatic ring. This process is often catalyzed by transition metals such as palladium, which coordinate to the iodine atom and activate the substrate for reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-1,3-phenylene bis(trifluoromethanesulfonate)
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- 2-Iodo-3-methoxyphenyl trifluoromethanesulfonate
Uniqueness
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate is unique due to its specific substitution pattern, which combines the reactivity of the iodine atom with the excellent leaving group ability of the triflate. This makes it particularly useful in synthetic applications where both high reactivity and stability are required.
Eigenschaften
Molekularformel |
C14H10F3IO4S |
|---|---|
Molekulargewicht |
458.19 g/mol |
IUPAC-Name |
(2-iodo-3-phenylmethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H10F3IO4S/c15-14(16,17)23(19,20)22-12-8-4-7-11(13(12)18)21-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
LGRWYNSNXGCOSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


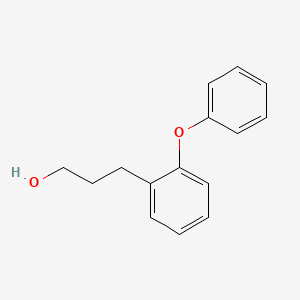

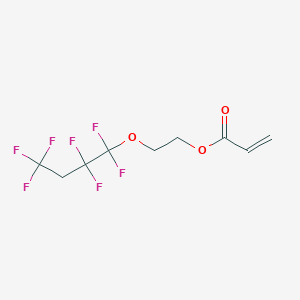
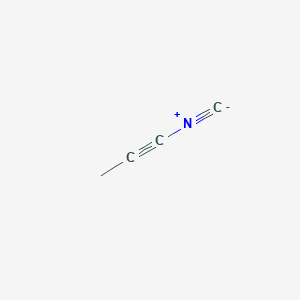
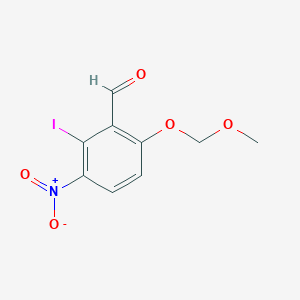
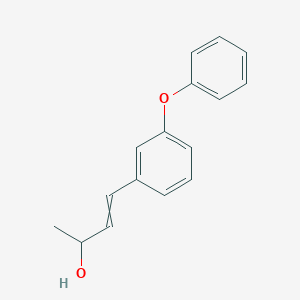
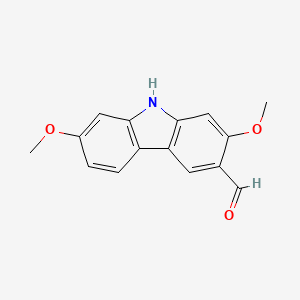
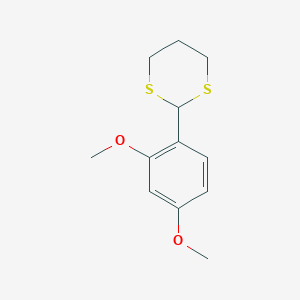
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)
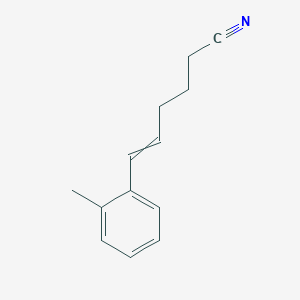
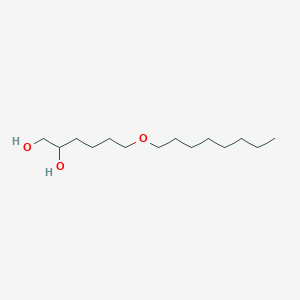
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
